

# Dorsomorphin Dihydrochloride as a BMP Inhibitor: A Technical Guide

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## Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B15602982

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## Abstract

**Dorsomorphin dihydrochloride**, also widely known as Compound C, is a well-characterized and cell-permeable small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. It functions as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.<sup>[1]</sup> This inhibition blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, consequently preventing the transcription of BMP target genes.<sup>[1][2]</sup> While a valuable tool in studying BMP pathways, it is crucial to acknowledge its significant off-target inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).<sup>[1][3]</sup> This guide provides an in-depth technical overview of **Dorsomorphin dihydrochloride**, including its mechanism of action, chemical properties, quantitative inhibitory data, and detailed experimental protocols to facilitate its effective use in a research setting.

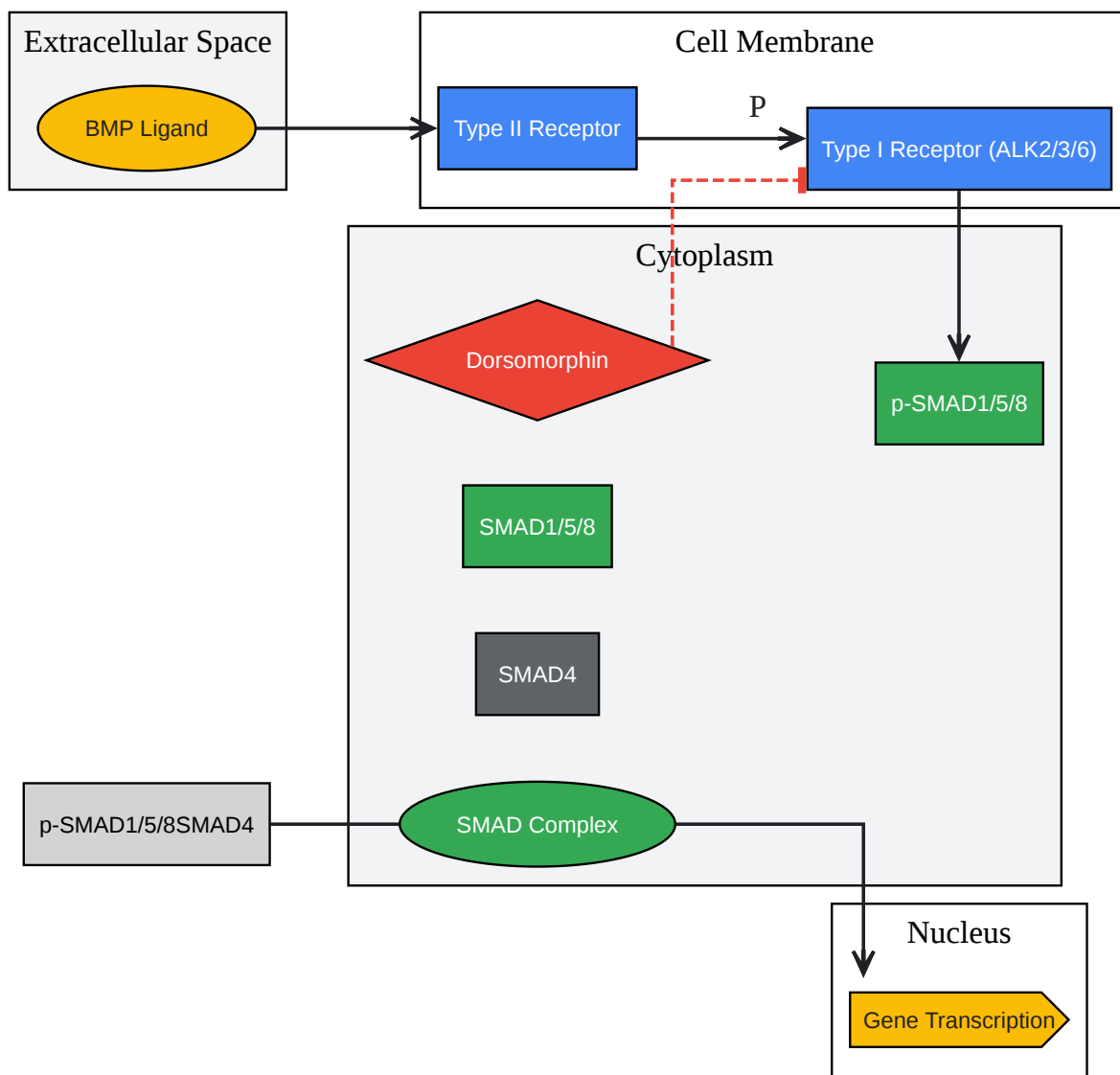
## Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a fundamental signaling cascade within the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily. It plays a critical role in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical pathway is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the

receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (co-SMAD) and translocate into the nucleus to regulate the transcription of target genes.

## Mechanism of Action of Dorsomorphin Dihydrochloride

**Dorsomorphin dihydrochloride** exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the BMP type I receptors ALK2, ALK3, and ALK6.<sup>[1]</sup> This competitive inhibition prevents the autophosphorylation and activation of the type I receptors, thereby blocking the subsequent phosphorylation of the downstream SMAD1/5/8 effectors. This effectively halts the propagation of the BMP signal.



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Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.

## Chemical and Physical Properties

Property	Value
Chemical Name	6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride
Alternative Names	Compound C, BML-275
Molecular Formula	C <sub>24</sub> H <sub>25</sub> N <sub>5</sub> O · 2HCl
Molecular Weight	472.41 g/mol
CAS Number	1219168-18-9
Appearance	Light yellow solid
Solubility	Soluble in water to 100 mM and in DMSO to 20 mM with gentle warming. <a href="#">[4]</a> <a href="#">[5]</a>
Storage (Powder)	Store at -20°C, desiccated and protected from light. Stable for at least 24 months. <a href="#">[6]</a>
Storage (Stock Solution)	Aliquot in DMSO and store at -20°C (up to 3 months) or -80°C (up to 1 year). <a href="#">[1]</a> <a href="#">[6]</a>

## Quantitative Data: Inhibitory Activity

The inhibitory potency of **Dorsomorphin dihydrochloride** has been determined against its primary BMP receptor targets and key off-targets. It is important to note that IC<sub>50</sub> and K<sub>i</sub> values can vary depending on the specific assay conditions.

Table 1: Inhibitory Activity against BMP Type I Receptors

Target	Assay Type	IC <sub>50</sub> / K <sub>i</sub>	Reference(s)
ALK2 (constitutively active)	Luciferase Reporter Assay	~0.2 µM	[3]
ALK3 (constitutively active)	Luciferase Reporter Assay	~0.5 µM	[3]
ALK6 (constitutively active)	Luciferase Reporter Assay	~5 µM	[3]
BMP4-induced p-SMAD1/5/8	In-Cell Western (PASCs)	0.47 µM	[3]

Table 2: Off-Target Inhibitory Activity

Target	Assay Type	IC <sub>50</sub> / K <sub>i</sub>	Reference(s)
AMPK	Cell-free Kinase Assay	109 nM (K <sub>i</sub> )	[3][7]
KDR (VEGFR2)	In vitro Kinase Assay	25.1 nM	[3]

## Experimental Protocols

### Preparation of Dorsomorphin Dihydrochloride Stock Solution

This protocol describes the reconstitution of lyophilized **Dorsomorphin dihydrochloride** to create a concentrated stock solution.

Materials:

- **Dorsomorphin dihydrochloride** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, light-protecting microcentrifuge tubes

- Water bath or incubator at 37°C

#### Procedure:

- Before opening, gently tap the vial of lyophilized powder to ensure all contents are at the bottom.
- To prepare a 10 mM stock solution, reconstitute the powder in the appropriate volume of sterile DMSO. For example, for 2 mg of powder (MW: 472.41), add 423.4 µL of DMSO.
- Vortex briefly to mix. If the solution is not clear, warm the vial at 37°C for 3-5 minutes to facilitate complete dissolution.[\[4\]](#)
- Once fully dissolved, aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[\[1\]](#)[\[6\]](#)

## Western Blot for Inhibition of BMP-Induced SMAD1/5/8 Phosphorylation

This protocol details a method to assess the inhibitory effect of Dorsomorphin on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.[\[3\]](#)

#### Materials:

- C2C12 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Serum-free DMEM
- Recombinant Human BMP4
- **Dorsomorphin dihydrochloride** stock solution

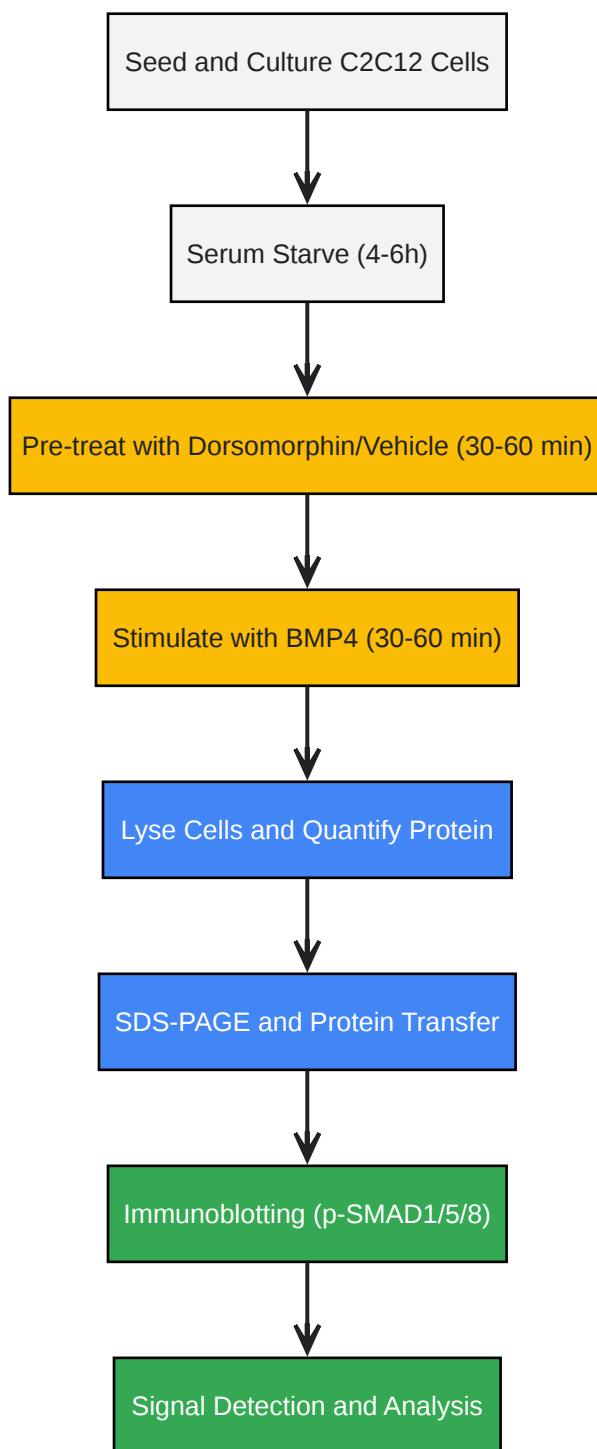
- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

#### Procedure:

- Cell Culture: Culture C2C12 cells in complete medium at 37°C with 5% CO<sub>2</sub>. Seed cells into 6-well plates and grow to 80-90% confluency.
- Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM.
- Inhibitor Treatment: Pre-treat the cells with various concentrations of Dorsomorphin (e.g., 0.1, 0.5, 1, 5, 10 µM) or a DMSO vehicle control for 30-60 minutes.
- BMP Stimulation: Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.
- Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.





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A typical experimental workflow for studying Dorsomorphin's effect.

## In Vitro Kinase Assay (Radiometric)

This protocol describes a cell-free method to directly measure the inhibitory effect of Dorsomorphin on a purified kinase, such as ALK2.

Materials:

- Purified recombinant kinase (e.g., ALK2)
- Kinase-specific substrate
- [ $\gamma$ - $^{33}\text{P}$ ]ATP
- Kinase buffer (e.g., 40 mM HEPES pH 7.4, 20 mM  $\text{MgCl}_2$ , 0.1 mg/mL BSA)
- **Dorsomorphin dihydrochloride** stock solution
- 96-well plates
- P81 phosphocellulose paper
- 1% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare serial dilutions of Dorsomorphin in DMSO, then dilute further into the kinase reaction buffer.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the diluted Dorsomorphin to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- Incubate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding phosphoric acid and spotting the mixture onto phosphocellulose filter paper.

- Wash the filter paper to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the  $\text{IC}_{50}$  value.

## BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP-SMAD pathway.

Materials:

- C2C12 cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (C2C12-BRE).
- Culture medium (DMEM with 10% FBS)
- Starvation medium (DMEM with 0.1% FBS)
- Recombinant BMP4 ligand
- **Dorsomorphin dihydrochloride** stock solution
- 24-well plates
- Reporter Lysis Buffer
- Luciferase Assay Reagent
- Luminometer

Procedure:

- Seed C2C12-BRE cells in 24-well plates and allow them to attach overnight.
- Wash the cells with PBS and replace the medium with starvation medium for 7 hours.

- Pre-incubate the cells with various concentrations of Dorsomorphin or vehicle control (DMSO) for 1 hour.
- Add the BMP4 ligand to the wells and incubate for 15-16 hours.
- Wash the cells with PBS and add Reporter Lysis Buffer to each well.
- Transfer the cell lysate to a luminometer plate.
- Add Luciferase Assay Reagent and immediately measure the luminescence.
- Normalize the data to the vehicle control and plot against inhibitor concentration to determine the IC<sub>50</sub>.

## Off-Target Effects and Alternative Inhibitors

A critical consideration when using Dorsomorphin is its well-documented off-target effects. The most significant of these is the potent inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Additionally, Dorsomorphin has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[3] These off-target activities necessitate careful experimental design, including appropriate controls, to ensure that observed effects are indeed due to BMP pathway inhibition.

To mitigate these issues, more selective second-generation BMP inhibitors have been developed. DMH1 (Dorsomorphin Homolog 1) is a highly selective inhibitor of BMP receptors, particularly ALK2, with minimal activity against VEGFR2 and AMPK.[4] LDN-193189 is another potent and selective inhibitor of ALK2 and ALK3. For studies requiring high specificity for the BMP pathway, the use of these analogs should be strongly considered.

## Conclusion

**Dorsomorphin dihydrochloride** is a valuable and widely used pharmacological tool for the investigation of BMP signaling. Its ability to selectively inhibit BMP type I receptors has provided significant insights into the diverse roles of this pathway in health and disease.[3] However, researchers must remain mindful of its off-target effects on AMPK and VEGFR2 and design experiments accordingly. The use of more specific analogs, such as DMH1 and LDN-193189, provides a more refined approach for dissecting the complexities of BMP signaling.

This guide provides the essential technical information and protocols to enable the effective and rigorous application of **Dorsomorphin dihydrochloride** in a research context.

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